N-(1-benzylcyclopropyl)-2,4-dimethylpyrazole-3-sulfonamide
Description
N-(1-benzylcyclopropyl)-2,4-dimethylpyrazole-3-sulfonamide is a complex organic compound that features a cyclopropyl group attached to a benzyl moiety, a pyrazole ring with two methyl groups, and a sulfonamide functional group
Properties
IUPAC Name |
N-(1-benzylcyclopropyl)-2,4-dimethylpyrazole-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-12-11-16-18(2)14(12)21(19,20)17-15(8-9-15)10-13-6-4-3-5-7-13/h3-7,11,17H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABBQWSTXXVAEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)S(=O)(=O)NC2(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylcyclopropyl)-2,4-dimethylpyrazole-3-sulfonamide typically involves multiple steps One common method starts with the preparation of the cyclopropyl benzylamine, which is then reacted with 2,4-dimethylpyrazole
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl or benzyl groups.
Reduction: Reduction reactions may target the sulfonamide group, converting it to an amine.
Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-(1-benzylcyclopropyl)-2,4-dimethylpyrazole-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-benzylcyclopropyl)-2,4-dimethylpyrazole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl and benzyl groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(1-benzylcyclopropyl)-2,4-dimethylpyrazole-3-carboxamide
- N-(1-benzylcyclopropyl)-2,4-dimethylpyrazole-3-thiol
- N-(1-benzylcyclopropyl)-2,4-dimethylpyrazole-3-phosphate
Uniqueness: N-(1-benzylcyclopropyl)-2,4-dimethylpyrazole-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
